molecular formula C10H11ClO2S B2951602 3-Phenylcyclobutane-1-sulfonyl chloride CAS No. 2413870-11-6

3-Phenylcyclobutane-1-sulfonyl chloride

Cat. No.: B2951602
CAS No.: 2413870-11-6
M. Wt: 230.71
InChI Key: NBTUKYYILZUSHI-AOOOYVTPSA-N
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Description

3-Phenylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO2S It is a sulfonyl chloride derivative, characterized by the presence of a phenyl group attached to a cyclobutane ring, which is further bonded to a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylcyclobutane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives using reagents such as hydrogen peroxide and thionyl chloride. The reaction typically involves the conversion of a thiol to the corresponding sulfonyl chloride through oxidative chlorination . Another method involves the use of N-chlorosuccinimide and dilute hydrochloric acid to achieve the same transformation .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often employs continuous flow protocols to enhance efficiency and yield. For instance, the use of 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent for oxidative chlorination has been explored for the synthesis of sulfonyl chlorides from disulfides and thiols .

Chemical Reactions Analysis

Types of Reactions

3-Phenylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonyl thiols.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

Scientific Research Applications

3-Phenylcyclobutane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry:

    Material Science: Utilized in the modification of polymers and other materials to introduce sulfonyl functional groups, enhancing their properties.

Mechanism of Action

The mechanism of action of 3-Phenylcyclobutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride derivative, commonly used in organic synthesis for similar purposes.

    Mesyl Chloride (Methanesulfonyl Chloride): A simpler sulfonyl chloride, also widely used in organic synthesis.

Uniqueness

3-Phenylcyclobutane-1-sulfonyl chloride is unique due to the presence of the cyclobutane ring and phenyl group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides like tosyl chloride and mesyl chloride. These structural features can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

3-phenylcyclobutane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTUKYYILZUSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S(=O)(=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935090-80-4
Record name 3-phenylcyclobutane-1-sulfonyl chloride
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